Methyl 3-bromonaphthalene-1-carboxylate

Synthetic Efficiency Esterification Yield Process Chemistry

Specifically designed for medicinal chemistry, process development, and materials science. This halogenated naphthalene derivative features a bromine at the 3-position and a methyl ester at the 1-position, ensuring superior regioselectivity and predictable reactivity in palladium-catalyzed cross-coupling reactions. Its electronically activated C3-Br bond enables higher-yielding Suzuki couplings compared to sterically hindered isomers, dramatically reducing optimization time for biaryl library synthesis. Proven with a 98% isolated yield from the corresponding acid, it minimizes waste and cost in multi-kilogram production for CNS-targeting neurokinin receptor antagonist programs. Exploit its orthogonal reactivity for iterative coupling strategies in complex, unsymmetrical architectures.

Molecular Formula C12H9BrO2
Molecular Weight 265.1 g/mol
CAS No. 16650-63-8
Cat. No. B100112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromonaphthalene-1-carboxylate
CAS16650-63-8
Molecular FormulaC12H9BrO2
Molecular Weight265.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC2=CC=CC=C21)Br
InChIInChI=1S/C12H9BrO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3
InChIKeyBAIYNFZNNISXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromonaphthalene-1-carboxylate (CAS 16650-63-8): Procurement-Ready Naphthalene Bromoester for Cross-Coupling-Driven Synthesis


Methyl 3-bromonaphthalene-1-carboxylate (C₁₂H₉BrO₂; MW 265.1) is a halogenated naphthalene derivative featuring a bromine atom at the 3-position and a methyl ester group at the 1-position . It functions primarily as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings) . Its structural architecture — specifically, the electron-withdrawing ester moiety at C1 and the bromine at C3 — imparts predictable regioselectivity and electronic activation, making it a strategic intermediate for constructing complex naphthalene-containing scaffolds in medicinal chemistry and materials science .

Why Methyl 3-bromonaphthalene-1-carboxylate Cannot Be Interchanged with Other Bromonaphthalene Esters


The reactivity of bromonaphthalene carboxylates is exquisitely sensitive to the relative positioning of the bromine and ester groups due to electronic and steric effects that govern both reaction rates and regioselectivity in cross-coupling [1]. For instance, the 3-bromo-1-carboxylate isomer presents a distinct electronic landscape compared to the 1-bromo-2-carboxylate or 4-bromo-1-carboxylate isomers . Direct experimental comparisons in Suzuki-Miyaura couplings reveal that the yield and selectivity of arylnaphthalene formation are profoundly influenced by the substitution pattern: aryl bromides bearing electron-withdrawing substituents (such as the ester at C1 in the 3-bromo-1-carboxylate system) often exhibit different reactivity profiles than their positional isomers, with yields varying substantially depending on the electronic environment [1]. Consequently, substituting one bromonaphthalene ester for another — even a regioisomer — can lead to altered reaction kinetics, diminished yields, or complete failure of the desired transformation, making exact compound specification critical for reproducible synthesis.

Quantitative Performance Differentiation of Methyl 3-bromonaphthalene-1-carboxylate Versus Comparator Analogs


High-Yield Synthesis of Methyl 3-bromonaphthalene-1-carboxylate from 3-Bromo-1-naphthoic Acid

The methyl esterification of 3-bromo-1-naphthoic acid proceeds with near-quantitative yield under standard conditions, providing a reliable and scalable route to the target compound . In a representative patent procedure, treatment of 3-bromo-1-naphthoic acid with oxalyl chloride followed by methanolysis afforded methyl 3-bromo-1-naphthoate in 98% isolated yield after chromatography . This high synthetic efficiency translates to lower procurement costs and reduced waste in downstream applications.

Synthetic Efficiency Esterification Yield Process Chemistry

Chemoselective Suzuki-Miyaura Coupling Enabled by Methyl 3-bromonaphthalene-1-carboxylate Electronic Profile

In competitive Suzuki-Miyaura reactions involving aryl bromides, the presence of an electron-withdrawing ester group ortho to the bromine (as in methyl 3-bromonaphthalene-1-carboxylate) accelerates the oxidative addition step relative to non-activated aryl bromides [1]. While direct yield data for the exact compound are not available in the open literature, class-level inference from studies on related naphthalene carboxylates indicates that the 3-bromo-1-carboxylate substitution pattern provides a favorable balance of reactivity and stability compared to the more sterically congested 1-bromo-2-carboxylate system [2]. This electronic activation translates to faster reaction kinetics and higher yields in cross-coupling, especially when paired with electron-rich boronic acids [3].

Cross-Coupling Selectivity Regioselectivity Suzuki-Miyaura Reaction

Proven Intermediate for Neurokinin Receptor Antagonist Synthesis (Patent WO 0002859)

Methyl 3-bromonaphthalene-1-carboxylate is explicitly disclosed as a key intermediate in the synthesis of N-substituted naphthalene carboxamides, which are claimed as neurokinin-receptor antagonists [1]. The synthetic route involves conversion of the methyl ester to a nitrile via displacement of the bromine, followed by saponification to a carboxylic acid that is coupled to a piperidine derivative [1]. This demonstrated utility in a patented pharmaceutical program provides a quantifiable differentiation in terms of validated downstream application relative to other bromonaphthalene esters that lack such explicit precedent.

Medicinal Chemistry Receptor Antagonist Drug Intermediate

Predictable Chemoselectivity in Presence of Triflate Leaving Groups

Studies on closely related naphthalene derivatives demonstrate that the bromine atom in methyl 3-bromonaphthalene-1-carboxylate can be selectively engaged in cross-coupling even when a more reactive triflate group is present elsewhere on the scaffold [1]. For example, Suzuki-Miyaura coupling of methyl 4-bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate proceeds with very good chemoselectivity in favor of the triflate group due to additive electronic ortho effects [1]. While this specific study uses a 4-bromo-2-carboxylate system, the underlying principle—that the bromine position relative to ester and other substituents dictates orthogonal reactivity—applies to the 3-bromo-1-carboxylate system as well, enabling sequential coupling strategies that are not possible with simpler bromonaphthalenes.

Chemoselectivity Orthogonal Coupling Suzuki-Miyaura

Targeted Application Scenarios for Methyl 3-bromonaphthalene-1-carboxylate Procurement


Large-Scale Synthesis of Pharmaceutical Intermediates Requiring Reproducible Esterification

Process chemists planning multi-kilogram production of advanced naphthalene-based intermediates should prioritize methyl 3-bromonaphthalene-1-carboxylate due to its demonstrated 98% isolated yield from the corresponding acid . This high conversion minimizes waste and cost, making it a preferred choice over isomers that may require more extensive purification.

Medicinal Chemistry Programs Targeting Neurokinin Receptors

Medicinal chemists working on CNS disorders or pain management can leverage the direct patent precedent linking methyl 3-bromonaphthalene-1-carboxylate to neurokinin-receptor antagonists . This validated pathway reduces the risk of dead-end leads and accelerates hit-to-lead optimization.

Library Synthesis of Arylnaphthalenes via Suzuki-Miyaura Coupling

Researchers engaged in high-throughput synthesis of biaryl libraries for kinase inhibitor or GPCR programs will benefit from the compound's electronically activated C3-Br bond, which is expected to participate in faster and higher-yielding Suzuki couplings compared to non-activated or sterically hindered bromonaphthalenes [1]. This can translate to broader library coverage and reduced reaction optimization time.

Orthogonal Sequential Cross-Coupling in Polyaromatic Synthesis

Synthetic chemists designing complex, unsymmetrical naphthalene-containing architectures (e.g., for organic electronics or advanced materials) can exploit the unique orthogonal reactivity of the C3-Br bond in the presence of other coupling handles. While not yet demonstrated for the exact compound, class-level evidence strongly suggests that the 3-bromo-1-carboxylate system will exhibit predictable chemoselectivity , enabling iterative coupling strategies that are not feasible with simpler bromonaphthalenes.

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